molecular formula C11H13ClOS B14033936 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14033936
M. Wt: 228.74 g/mol
InChI Key: JMGYUFXPURTNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 3-ethyl-2-mercaptophenylpropan-2-one

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: The reaction is carried out at a temperature of 0-5°C to prevent side reactions.

    Product: this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: Similar structure but with different positional isomerism.

    1-Chloro-1-(2-ethyl-3-mercaptophenyl)propan-2-one: Another positional isomer with different chemical properties.

    1-Chloro-1-(3-methyl-2-mercaptophenyl)propan-2-one: Similar compound with a methyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the positional and structural differences .

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-chloro-1-(3-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(11(8)14)10(12)7(2)13/h4-6,10,14H,3H2,1-2H3

InChI Key

JMGYUFXPURTNQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.